Ethyl 2,3-dibromopyridine-4-acetate
Overview
Description
Ethyl 2,3-dibromopyridine-4-acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the pyridine ring, an ethyl ester group at the 4 position, and an acetate group. It is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3-dibromopyridine-4-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes:
Bromination: Starting with pyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the 2 and 3 positions.
Esterification: The brominated pyridine is then reacted with ethyl acetate in the presence of a base such as sodium ethoxide to form the ethyl ester group at the 4 position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-dibromopyridine-4-acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form mono- or di-substituted pyridine derivatives.
Oxidation: Oxidative reactions can lead to the formation of pyridine N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of mono- or di-substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Scientific Research Applications
Ethyl 2,3-dibromopyridine-4-acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dibromopyridine-4-acetate involves its interaction with various molecular targets and pathways. The bromine atoms and ester group facilitate its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activities.
Comparison with Similar Compounds
Ethyl 2,3-dibromopyridine-4-acetate can be compared with other brominated pyridine derivatives such as:
2,3-Dibromopyridine: Lacks the ethyl ester group, making it less reactive in esterification reactions.
Ethyl 2-bromopyridine-4-acetate: Contains only one bromine atom, resulting in different reactivity and applications.
2,3-Dibromo-5-methylpyridine: The presence of a methyl group at the 5 position alters its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of bromine atoms and an ethyl ester group, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 2-(2,3-dibromopyridin-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-7(13)5-6-3-4-12-9(11)8(6)10/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCRUVCDAKDAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=NC=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.